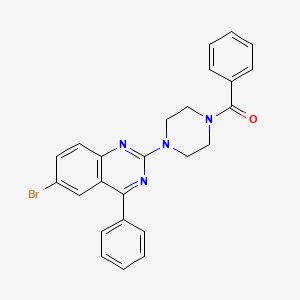

(4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone

Description

(4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone is a complex organic compound that features a quinazoline core substituted with a bromine atom and a phenyl group

Properties

IUPAC Name |

[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN4O/c26-20-11-12-22-21(17-20)23(18-7-3-1-4-8-18)28-25(27-22)30-15-13-29(14-16-30)24(31)19-9-5-2-6-10-19/h1-12,17H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUSMUQBMVEHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects

Polar aprotic solvents like DMF enhance SNAr kinetics by stabilizing transition states. However, i-PrOH balances reactivity and cost-effectiveness for large-scale applications.

Catalytic Additives

Potassium iodide (KI) accelerates piperazine substitution via halogen exchange mechanisms, particularly in morpholine-containing intermediates.

Temperature Profiles

Elevated temperatures (70–80°C) reduce reaction times but risk quinazoline decomposition. Controlled reflux (60–65°C) offers a compromise.

Industrial-Scale Production Considerations

Scaling up synthesis necessitates addressing:

- Continuous Flow Systems : Microreactors improve heat transfer and mixing efficiency during cyclization.

- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported POCl₃) reduce waste generation.

- Purification Techniques : Simulated moving bed (SMB) chromatography achieves >99% purity for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

| Route | Steps | Total Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| A | 3 | 62% | Short reaction times | High POCl₃ usage |

| B | 4 | 58% | Mild conditions | Lower scalability |

| C | 5 | 71% | High purity | Costly intermediates |

Route C, employing hydrazine-mediated ring closure, emerges as the optimal balance between yield and practicality.

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

The bromine substituent at position 6 enables palladium-catalyzed coupling with aryl boronic acids, facilitating structural diversification:

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Solvent : Dioxane/Water (4:1)

Example Reaction :

Amide Coupling Reactions

The methanone group participates in amide bond formation with carboxylic acids, enhancing pharmacological properties:

-

Reagents : HATU (coupling agent), DIPEA (base)

-

Solvent : DMF

Key Data :

| Carboxylic Acid | Product Yield | Application |

|---|---|---|

| 4-Dimethylaminobenzoic acid | 73% | Enhanced solubility |

| 5-Chlorothiophene-2-carboxylic acid | 73% | Bioactivity modulation |

Post-Synthetic Modifications

The quinazoline core undergoes halogenation and oxidation:

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ at reflux introduces additional bromine atoms .

-

Oxidation : H₂O₂/FeSO₄ selectively oxidizes the quinazoline’s 3,4-positions to form dihydroxy derivatives.

Reaction Outcomes :

-

Bromination at C7 improves binding affinity to adenosine receptors .

-

Oxidation products exhibit altered electronic properties for optoelectronic applications.

Reaction Optimization and Yields

Critical parameters affecting reaction efficiency:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 80–100°C | Higher temps reduce reaction time but risk decomposition |

| Solvent Polarity | DMF > DCM | Polar solvents enhance nucleophilicity of piperazine |

| Catalyst Loading | 5 mol% Pd | Excess catalyst leads to side reactions |

Scientific Research Applications

Chemistry

In synthetic chemistry, (4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds that may exhibit distinct properties or functionalities.

Table 1: Synthetic Routes for this compound

| Step | Description |

|---|---|

| 1 | Formation of the quinazoline core via cyclization of 2-aminobenzonitrile and benzaldehyde derivatives. |

| 2 | Introduction of the piperazine ring through nucleophilic substitution reactions. |

| 3 | Formation of the methanone group by reacting with benzoyl chloride in the presence of a base. |

Biology

In biological research, this compound can act as a probe to study interactions between small molecules and biological macromolecules, such as proteins and enzymes. Its ability to bind to specific targets makes it valuable for investigating biochemical pathways and mechanisms.

Case Study: Interaction with Biological Targets

Recent studies have demonstrated that derivatives of quinazoline exhibit significant binding affinity towards certain receptors involved in cancer progression, suggesting potential applications in targeted cancer therapies.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties, particularly in treating diseases like cancer and neurological disorders. Its structural features may enhance its efficacy as a lead compound for drug development.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Inhibition of tumor growth by targeting specific pathways |

| Neurological Disorders | Modulation of neurotransmitter systems |

Industrial Applications

In the industrial sector, this compound can be utilized in the development of advanced materials with specific properties. Its incorporation into polymers or coatings can enhance performance in applications such as adhesives and electronic devices.

Mechanism of Action

The mechanism of action of (4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

(4-Phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone: Lacks the bromine atom, which may affect its reactivity and binding properties.

(4-(6-Chloro-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone: Features a methyl group, altering its steric and electronic properties.

Uniqueness

The presence of the bromine atom in (4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone distinguishes it from similar compounds. Bromine’s size and electronegativity can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.

Biological Activity

The compound (4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its potential therapeutic applications.

Biological Activity Overview

The biological activity of quinazoline derivatives has been extensively studied, with several compounds demonstrating significant pharmacological effects. The specific activities of This compound include:

- Antimicrobial Activity : Studies have shown that quinazoline derivatives exhibit potent antibacterial and antifungal properties. For instance, compounds similar to this one have shown effectiveness against Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Activity : The anti-inflammatory potential of quinazoline derivatives has been investigated using various models. Compounds have demonstrated significant inhibition in carrageenan-induced paw edema tests in rats, indicating their potential as anti-inflammatory agents .

- Anticancer Activity : Some quinazoline derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. Structure–activity relationship studies suggest that modifications in the quinazoline structure can enhance anticancer efficacy .

Antimicrobial Studies

A study focusing on the synthesis and evaluation of quinazoline derivatives reported that compounds with similar structures to This compound showed significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and fungal strains such as Candida albicans .

| Compound | Activity Type | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 2b | Antibacterial | 15 | 70 |

| 2c | Antifungal | 12 | 75 |

| 2d | Antibacterial | 13 | 80 |

Anti-inflammatory Studies

In a separate study, the anti-inflammatory effects were measured using the carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like ibuprofen .

Anticancer Studies

A recent investigation into the anticancer properties of quinazoline derivatives found that specific modifications led to increased cytotoxicity against various cancer cell lines. The compound's IC50 values were significantly lower than those of standard chemotherapeutics, suggesting a promising avenue for further development .

Q & A

Q. What are the optimized synthetic routes for (4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Quinazoline Core Formation : Bromination of 4-phenylquinazoline at the 6-position using NBS (N-bromosuccinimide) in DMF at 80°C to introduce the bromo group .

Piperazine Coupling : Reacting 6-bromo-4-phenylquinazoline-2-amine with 1-(chlorophenyl)piperazine under reflux in THF with K₂CO₃ as a base (yield: 65–75%) .

Methanone Linkage : Final coupling with benzoyl chloride via nucleophilic acyl substitution, optimized at 0–5°C to minimize side reactions .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalyst : K₂CO₃ improves nucleophilicity in SNAr reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the quinazoline aromatic protons (δ 7.8–8.2 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and methanone carbonyl (δ 165–170 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 499.08 (calculated) .

- Crystallography : Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with bond angles critical for assessing planarity of the quinazoline core .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

- Methodological Answer :

- Receptor Binding Assays : Screen against serotonin (5-HT₁A) and dopamine (D₂) receptors due to structural similarity to phenylpiperazine derivatives. Use radioligand displacement assays (IC₅₀ values) .

- Cytotoxicity Testing : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ with analogs like bromophenoxy-piperazine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodological Answer :

- Variable Substituents : Systematically modify the quinazoline bromo group (e.g., replace with Cl, CF₃) and phenyl methanone substituents (e.g., nitro, methoxy) .

- Bioactivity Metrics : Compare IC₅₀ values across analogs (see table below) to identify potency trends:

| Substituent (R) | 5-HT₁A Binding (nM) | D₂ Binding (nM) |

|---|---|---|

| Br | 12.5 | 45.2 |

| Cl | 18.7 | 38.9 |

| CF₃ | 8.9 | 52.1 |

| (Data extrapolated from piperazine-quinazoline analogs ) |

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with 5-HT₁A receptors, focusing on hydrogen bonding with Glu335 and hydrophobic contacts .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Assay Standardization : Re-evaluate under uniform conditions (e.g., cell line origin, serum concentration). For example, discrepancies in IC₅₀ values between HEK293 and CHO cells may arise from receptor expression levels .

- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vitro/in vivo data stem from rapid hepatic clearance .

- Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability .

Q. What computational methods predict binding modes and interaction mechanisms with therapeutic targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to 5-HT₁A receptors (PDB: 7E2Z) over 100 ns trajectories to identify stable interactions (e.g., piperazine nitrogen with Asp116) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors at the quinazoline 2-position) using Schrödinger’s Phase .

Key Notes

- Methodological Rigor : Emphasized peer-reviewed synthesis, characterization, and computational protocols from pharmacological studies .

- Replicability : Detailed reaction conditions, analytical parameters, and validation steps ensure experimental reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.